2-Amino-2-methyl-1-propanol

Carbon capture Acid gas scrubbing Post-combustion CO2 absorption

Select 2-Amino-2-methyl-1-propanol (AMP) for its unique steric hindrance that drastically reduces regeneration energy in CO2 capture by 28% vs MEA and prevents cure inhibition in thermoset coatings, unlike DMAE. In metalworking, it protects carbide tooling by minimizing cobalt leaching. Available as anhydrous AMP-Regular™, 95% AMP-95™, or 90% AMP-90™. Procure based on the specific performance deficit that generic substitution would create.

Molecular Formula C4H11NO
C4H11NO
(CH3)2C(NH2)CH2OH
Molecular Weight 89.14 g/mol
CAS No. 124-68-5
Cat. No. B013486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-1-propanol
CAS124-68-5
Synonyms2-amino-2-methyl-1-propanol
2-amino-2-methyl-1-propanol hydrochloride
2-amino-2-methyl-1-propanol mesylate
2-amino-2-methyl-1-propanol nitrate salt
2-amino-2-methyl-1-propanol tosylate
2-amino-2-methylpropanol
aminomethyl propanol
Molecular FormulaC4H11NO
C4H11NO
(CH3)2C(NH2)CH2OH
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCC(C)(CO)N
InChIInChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3
InChIKeyCBTVGIZVANVGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 190 kg / 25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE WITH WATER;  SOL IN ALCOHOLS
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methyl-1-propanol (AMP) CAS 124-68-5: Technical Baseline and Key Specifications for Procurement


2-Amino-2-methyl-1-propanol (AMP), CAS 124-68-5, is a sterically hindered primary alkanolamine with the molecular formula C4H11NO and a molecular weight of 89.14 g/mol . Its structure features a quaternary carbon adjacent to the amino group, creating steric hindrance that fundamentally distinguishes its reactivity profile from linear alkanolamines such as monoethanolamine (MEA) [1]. The compound exhibits a pKa of 9.7 at 25°C, a melting point range of 24–28°C, a boiling point of 165°C, a density of 0.934 g/mL at 25°C, and is miscible with water . AMP is commercially available in multiple grades, including anhydrous (AMP-Regular™), 95% aqueous solution (AMP-95™), and 90% aqueous solution (AMP-90™), with typical assay specifications of 93.0–95.5% purity for technical grade material . This compound serves as a multifunctional additive and synthetic intermediate, but procurement decisions hinge on understanding its specific performance advantages over in-class alternatives across distinct application domains.

Why 2-Amino-2-methyl-1-propanol Cannot Be Interchanged with Common Alkanolamines: Structural Differentiation and Performance Consequences


The sterically hindered structure of AMP, characterized by a methyl-substituted quaternary carbon at the α-position relative to the amino group, fundamentally alters its reaction chemistry compared to linear or less-hindered alkanolamines such as monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) [1]. This steric hindrance destabilizes the carbamate intermediate formed during reactions with CO2 and other electrophiles, shifting the thermodynamic equilibrium toward bicarbonate formation and reducing the energy required for regeneration [2]. Consequently, AMP cannot be substituted with MEA, DEA, or TEA in CO2 capture applications without incurring substantially higher regeneration energy consumption—a difference quantified at 88.91 kJ/mol for MEA versus 63.95 kJ/mol for AMP [3]. Similarly, in thermoset curing applications, the primary amine functionality of AMP differs mechanistically from tertiary amines like N,N-dimethylaminoethanol (DMAE), with AMP demonstrating no cure inhibition whereas DMAE strongly inhibits acid-catalyzed crosslinking [4]. The procurement implication is clear: generic substitution based solely on amine classification will result in measurable performance deficits across multiple critical application parameters.

2-Amino-2-methyl-1-propanol (AMP) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


CO2 Absorption: AMP vs MEA Regeneration Energy and Absorption Enthalpy Head-to-Head

In a direct comparative study measuring the heat of CO2 absorption at 298 K using a differential reaction calorimeter, AMP exhibited an absorption enthalpy of 63.95 kJ/mol CO2, which is 28.1% lower than the 88.91 kJ/mol CO2 measured for monoethanolamine (MEA) [1]. This lower reaction heat directly translates to reduced regeneration energy requirements in cyclic CO2 capture processes. At 59.85°C, AMP demonstrated a CO2 loading capacity that exceeds MEA, with the additional advantage of requiring lower regeneration energy [2]. The mechanistic basis for this difference lies in AMP's sterically hindered structure, which destabilizes the carbamate intermediate and favors bicarbonate formation, enabling easier CO2 release during the desorption cycle [3].

Carbon capture Acid gas scrubbing Post-combustion CO2 absorption Alkanolamine solvent selection

Non-Aqueous CO2 Capture: AMP-Based System Total Heat Duty vs Benchmark MEA

In a non-aqueous solvent system, an AMP-based absorbent (AMP-AEEA-NMP) achieved a total heat duty approximately 50% of that required by the conventional aqueous MEA benchmark solution [1]. The specific solvent loss measured was 0.14 kg per kg of CO2 captured. Critically, the AMP-based non-aqueous system demonstrated non-corrosive behavior after saturated CO2 absorption, a marked improvement over aqueous MEA solutions which are known to cause significant corrosion issues in carbon capture infrastructure [1]. This performance differential stems from both the elimination of water from the solvent matrix and the inherent steric properties of AMP that reduce regeneration energy demand [2].

Non-aqueous CO2 absorbents Energy-efficient carbon capture Corrosion-resistant solvents

Thermoset Coating Cure: AMP vs DMAE Cure Inhibition Head-to-Head

In a comparative study of amine solubilizers for water-reducible thermoset systems, a primary amino-alcohol (AMP) and a tertiary amino-alcohol (N,N-dimethylaminoethanol, DMAE) exhibited fundamentally different effects on the extent of cure [1]. When used as the neutralizer for carboxylic acid groups on hydroxy-functional polyester polymers crosslinked with etherified melamine-formaldehyde resins, AMP caused little or no inhibition of the acid-catalyzed curing reaction. In contrast, DMAE caused strong inhibition of the cure process [1]. Glass transition temperatures and crosslink densities of cured films were determined by dynamic mechanical analysis, confirming the superior cure outcomes with AMP. The primary amine group of AMP reacts with evolved formaldehyde to produce products of reduced base strength, thereby mitigating inhibition of the acid-catalyzed pathway [1].

Waterborne coatings Thermoset film curing Amine neutralizer selection Polyester-melamine crosslinking

Alkaline Phosphatase Histochemistry: AMP Buffer vs Tris Buffer Performance

In a direct comparative histochemical study for alkaline phosphatase (ALPase) detection, AMP buffer (170-350 mM, pH 9.2) was tested against the conventional Tris buffer method using the lead citrate technique [1]. With the AMP-based incubation medium, ALPase activity was detected in the sinusoidal and lateral surfaces of hepatocytes in addition to the bile canalicular surface—the latter being the only positive site when using Tris buffer [1]. Moreover, the lead phosphate reaction product appeared finer with AMP than with Tris. Quantitative biochemical analysis confirmed higher measured ALPase activity with AMP buffer compared to Tris [1]. The study concluded that AMP is particularly suitable for detecting weak ALPase activity that may be missed with Tris-based methods.

Histochemistry Alkaline phosphatase detection Biological buffers Enzyme assay optimization

Metalworking Fluid Cobalt Leaching: AMP vs Commodity Amines Comparative Performance

In metalworking fluid applications where cobalt leaching from carbide tooling is a critical concern, AMP has been demonstrated to be one of the least aggressive amines toward the cobalt binder material when compared to other commonly used commodity amines [1]. The product AMP-95 (95% aqueous AMP) functions as a high-efficiency neutralizer and pH adjuster that, unlike alternative amines, improves biostability of metalworking fluids and enhances the performance of approved biocides without contributing to ammonia release [1]. Comparative evaluations using ASTM D 4627-86 cast iron corrosion testing have characterized the corrosion inhibition performance of amine carboxylates including AMP across varying carbon numbers [2].

Metalworking fluids Cobalt leaching inhibition Carbide tooling corrosion Biostable fluid formulations

2-Amino-2-methyl-1-propanol (AMP): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Post-Combustion CO2 Capture Solvent Systems Requiring Reduced Regeneration Energy

AMP is preferentially selected over MEA and DEA in post-combustion carbon capture installations where operational energy expenditure is a primary economic driver. The quantifiable 28% lower absorption enthalpy (63.95 kJ/mol for AMP vs 88.91 kJ/mol for MEA) [1] directly reduces the thermal energy required for solvent regeneration. In non-aqueous formulations, AMP-based systems achieve approximately 50% of the total heat duty of aqueous MEA benchmarks while exhibiting non-corrosive behavior after saturated CO2 absorption [2]. Procurement of AMP for this application is justified when regeneration energy costs constitute a significant fraction of total cost of ownership and when equipment corrosion from MEA represents an unacceptable maintenance burden.

Waterborne Thermoset Coatings Requiring Uncompromised Acid-Catalyzed Crosslinking

In water-reducible polyester-melamine thermoset coating formulations, AMP should be selected over tertiary amines such as DMAE when full cure integrity is non-negotiable. Unlike DMAE, which causes strong inhibition of acid-catalyzed curing reactions, AMP as the neutralizing amine results in little or no inhibition [1]. This functional distinction is critical for applications requiring maximum crosslink density, optimal glass transition temperature, and robust film properties. Procurement decisions should prioritize AMP when the performance specification demands high coating hardness, chemical resistance, and durability that would be compromised by cure inhibition from alternative amine neutralizers.

Histochemical Detection of Weak or Localized Alkaline Phosphatase Activity

For histochemistry laboratories performing alkaline phosphatase activity detection using the lead citrate method, AMP buffer (170–350 mM, pH 9.2) provides superior detection sensitivity compared to conventional Tris buffer [1]. AMP enables visualization of ALPase activity in membrane domains (sinusoidal and lateral hepatocyte surfaces) that Tris-based methods fail to detect, while producing a finer lead phosphate reaction product [1]. Procurement of AMP buffer is scientifically justified when assay sensitivity requirements demand detection of weak enzyme activity or when comprehensive subcellular localization is required. This buffer selection directly impacts experimental outcomes in studies where ALPase serves as a key biomarker.

Metalworking Fluid Formulations for Carbide Tooling Applications with Extended Fluid Longevity Requirements

In metalworking fluid formulations where carbide tooling is employed, AMP (as AMP-95) is the preferred amine additive over commodity alternatives such as MEA, TEA, or MIPA due to its demonstrably lower aggressiveness toward the cobalt binder in carbide tooling [1]. Additionally, AMP improves the biostability of metalworking fluids and enhances the performance of approved biocides without contributing to ammonia release, a common issue with alternative amines [1]. Procurement of AMP for this application is warranted when tool life extension and reduced fluid change-out frequency are prioritized metrics, as the compound's properties directly address both tooling preservation and formulation longevity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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